molecular formula C7H11N B1294848 3,3-Dimethylcyclobutanecarbonitrile CAS No. 53783-86-1

3,3-Dimethylcyclobutanecarbonitrile

Cat. No. B1294848
CAS RN: 53783-86-1
M. Wt: 109.17 g/mol
InChI Key: JGQKDUIQJBOXRM-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanecarbonitrile is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylcyclobutanecarbonitrile consists of a cyclobutane ring with two methyl groups (CH3) attached to the same carbon atom and a carbonitrile group (C#N) attached to an adjacent carbon . The systematic name for this compound is 3,3-Dimethylcyclobutanecarbonitrile .


Physical And Chemical Properties Analysis

3,3-Dimethylcyclobutanecarbonitrile has a density of 0.9±0.1 g/cm3, a boiling point of 166.4±9.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.3±3.0 kJ/mol, a flash point of 50.0±6.5 °C, and an index of refraction of 1.450 . The compound has one hydrogen bond acceptor and no hydrogen bond donors .

Scientific Research Applications

Kinetic and Thermodynamic Studies

Research conducted by Bernasconi et al. (2004) examines the kinetic and thermodynamic properties of cyclobutene derivatives, including compounds structurally related to 3,3-dimethylcyclobutanecarbonitrile. This study highlights the impact of structural features like antiaromaticity on the kinetics and thermodynamics of these compounds, providing insights into their potential applications in various chemical reactions (Bernasconi et al., 2004).

Crystallographic Characterization

Legrand et al. (2010, 2011) have made significant advancements in the crystallographic characterization of dimethylcyclobutadiene derivatives. Their work includes the structural analysis of these compounds under confined conditions, contributing to our understanding of their geometrical and electronic properties (Legrand et al., 2010), (Legrand et al., 2011).

Synthetic Chemistry

The work by Hancock et al. (2019) reviews recent advances in the synthesis of natural products containing the gem-dimethylcyclobutane motif, a structural element related to 3,3-dimethylcyclobutanecarbonitrile. This research provides insights into the synthesis and potential applications of these natural products in various fields (Hancock et al., 2019).

Strain Energy Analysis

Ringer and Magers (2007) conducted a study on the strain energy in dimethyl-substituted cyclobutane, which is closely related to 3,3-dimethylcyclobutanecarbonitrile. Their research offers valuable information regarding the gem-dimethyl effect and its implications in organic synthesis (Ringer & Magers, 2007).

properties

IUPAC Name

3,3-dimethylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-7(2)3-6(4-7)5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKDUIQJBOXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202063
Record name Cyclobutanecarbonitrile, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclobutanecarbonitrile

CAS RN

53783-86-1
Record name Cyclobutanecarbonitrile, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarbonitrile, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
9
Citations
KC Brannock, A Bell, RD Burpitt… - The Journal of Organic …, 1964 - ACS Publications
—‘-COOCiH, of the proton (which was originally the 3-hydrogen of the enamine) in the zwitterionic intermediate (1) leads to its stabilization and to the products obtained by Stork. Our …
Number of citations: 185 pubs.acs.org
U Habusha, E Rozental, S Hoz - Journal of physical organic …, 2004 - Wiley Online Library
The anion of 3‐chloro‐3‐phenylselenocyclobutanecarbonitrile undergoes in DME, in the presence of alcohols, competitive protonation and γ‐elimination reactions [Eqn (1)]. With highly …
Number of citations: 4 onlinelibrary.wiley.com
CM Sparacino, PA Hyldburg, TJ Hughes - NIDA Res Monogr, 1990 - books.google.com
The various products derived from Cannabis sativa L., generally lumped together under the descriptive name" marijuana,” are ingested for recreational purposes by a sizeable portion of …
Number of citations: 50 books.google.com
D Senbagam, B Senthilkumar, R Amutha… - Int J Pharm Pharm …, 2016 - researchgate.net
Objective: This study is aimed to determine the antibacterial effect of Jasminum sambac against foodborne pathogens. Methods: Antibacterial activity of methanol and chloroform extract …
Number of citations: 4 www.researchgate.net
MA ElSohly - cannalib.eu
Although primarily used today as one of the most prevalent illicit leisure drugs, the use of Cannabis sativa L., commonly referred to as marijuana, for medicinal purposes has been …
Number of citations: 17 cannalib.eu
HN ElSohly, MA ElSohly - Marijuana and the Cannabinoids, 2007 - Springer
Cannabis sativa is one of the oldest plants known to medicine and one of the most thoroughly studied plants today. Much knowledge has been gained about the chemistry, …
Number of citations: 9 link.springer.com
SR Heller - Analytical Chemistry, 1972 - ACS Publications
An interactive, conversational mass spectral retrieval system consisting of a collection of computer programs designed to give immediate retrieval of mass spectral data is described. …
Number of citations: 113 pubs.acs.org
MT Дмитриев, EГ Растянников… - Гигиена и …, 1987 - cyberleninka.ru
Toxic substances adsorbed by domestic dust are studied for the first time. Rather toxic substances are discovered, ie, carbon bisulphide, metacrolein, acrylonitrile, ethylmercaptan, 3,3-…
Number of citations: 2 cyberleninka.ru
TX Айтбаев - Гигиена и санитария, 1987 - cyberleninka.ru
Findings of 63 series of experiments on general characteristics of body response to the exposure to hydrogen fluoride, sulfurous anhydride, and hydrogen sulphide under the conditions …
Number of citations: 0 cyberleninka.ru

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